Xantine
Xanthines are a class of organic compounds characterized by the presence of two fused purine rings, with varying substituents that may affect their pharmacological properties. The most well-known member of this family is caffeine, widely recognized as a central nervous system stimulant. Other xanthines include theobromine and theophylline, commonly found in cocoa and tea leaves respectively. These compounds are known for their stimulating effects on the body, including increased alertness and improved cognitive function. In addition to their use in beverages, xanthines have diverse applications in pharmaceuticals, where they are employed as bronchodilators, diuretics, and analgesics. Their mechanism of action involves inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which can modulate various physiological processes. Due to their pharmacological potential, xanthines continue to be a focus of research in the development of new therapeutic agents and formulations.

Struttura | Nome chimico | CAS | MF |
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1H-Purine-2,6-dione, 3,9-dihydro- | 51953-26-5 | C5H2N4O2 |
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7-(2-Bromoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 23146-05-6 | C9H11BrN4O2 |
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7-Methyl Xanthine | 552-62-5 | C6H6N4O2 |
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | 149981-25-9 | C16H16N4O5S |
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DPCPX | 102146-07-6 | C16H24N4O2 |
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1,3-dimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione | 28557-25-7 | C12H15N5O2 |
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Uric acid ribonucleoside | 2124-54-1 | C10H12N4O7 |
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1H-Purine-2,6,8(3H)-trione,7,9-dihydro-3,7,9-trimethyl- | 55441-72-0 | C8H10N4O3 |
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9-Methyluric acid | 55441-71-9 | C6H6N4O3 |
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Deriphyllin | 32156-80-2 | C11H19N5O4 |
Letteratura correlata
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